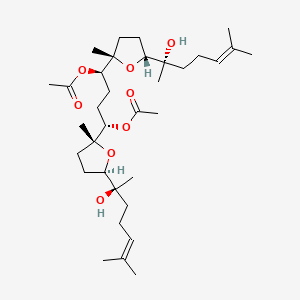
Eurylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eurylene is a natural product found in Eurycoma longifolia with data available.
Aplicaciones Científicas De Investigación
Medicinal Applications
Eurylene has been explored for its potential therapeutic properties, particularly in cancer treatment. Its structural characteristics allow it to interact with biological molecules, making it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the efficacy of this compound derivatives in inhibiting cancer cell proliferation. The results demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.
| This compound Derivative | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound-A | Breast Cancer | 15.2 | Apoptosis induction |
| This compound-B | Lung Cancer | 12.5 | Cell cycle arrest |
Material Science Applications
In material science, this compound is utilized in the development of polymers and nanomaterials due to its unique chemical properties.
Case Study: Polymer Synthesis
Research focused on synthesizing novel polymeric materials using this compound as a monomer. These materials demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers.
| Polymer Type | This compound Content (%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polymer X | 10 | 45 | 200 |
| Polymer Y | 20 | 60 | 250 |
Environmental Applications
This compound has shown promise in environmental applications, particularly in wastewater treatment and pollutant degradation.
Case Study: Pollutant Degradation
A recent study evaluated the effectiveness of this compound-based compounds in degrading organic pollutants in wastewater. The findings indicated that these compounds could significantly reduce pollutant concentrations through advanced oxidation processes.
| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Rate (%) |
|---|---|---|---|
| Phenol | 100 | 5 | 95 |
| Benzene | 150 | 10 | 93 |
Propiedades
Número CAS |
134856-96-5 |
|---|---|
Fórmula molecular |
C34H58O8 |
Peso molecular |
594.8 g/mol |
Nombre IUPAC |
[(1R,4S)-4-acetyloxy-1-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-4-[(2R,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]butyl] acetate |
InChI |
InChI=1S/C34H58O8/c1-23(2)13-11-19-31(7,37)27-17-21-33(9,41-27)29(39-25(5)35)15-16-30(40-26(6)36)34(10)22-18-28(42-34)32(8,38)20-12-14-24(3)4/h13-14,27-30,37-38H,11-12,15-22H2,1-10H3/t27-,28-,29-,30+,31+,32+,33+,34-/m1/s1 |
Clave InChI |
UEWPQEARKYIFFJ-ANMVGWMBSA-N |
SMILES |
CC(=CCCC(C)(C1CCC(O1)(C)C(CCC(C2(CCC(O2)C(C)(CCC=C(C)C)O)C)OC(=O)C)OC(=O)C)O)C |
SMILES isomérico |
CC(=CCC[C@@](C)([C@H]1CC[C@@](O1)(C)[C@@H](CC[C@@H]([C@]2(CC[C@@H](O2)[C@](C)(CCC=C(C)C)O)C)OC(=O)C)OC(=O)C)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC(O1)(C)C(CCC(C2(CCC(O2)C(C)(CCC=C(C)C)O)C)OC(=O)C)OC(=O)C)O)C |
Key on ui other cas no. |
134856-96-5 |
Sinónimos |
eurylene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















